molecular formula C11H8BrNO2 B6606266 6-bromo-3-methylquinoline-4-carboxylicacid CAS No. 2168290-45-5

6-bromo-3-methylquinoline-4-carboxylicacid

Cat. No.: B6606266
CAS No.: 2168290-45-5
M. Wt: 266.09 g/mol
InChI Key: OYOJEFCXQOVNGM-UHFFFAOYSA-N
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Description

6-Bromo-3-methylquinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of approximately 266.09 g/mol (inferred from analogs in ). The bromine substituent enhances its utility in cross-coupling reactions, while the methyl group modulates lipophilicity and steric effects . This compound is primarily used in organic synthesis and pharmaceutical research for constructing complex heterocycles or bioactive molecules.

Properties

IUPAC Name

6-bromo-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOJEFCXQOVNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC(=CC2=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Formation via Cyclocondensation

The quinoline backbone is typically constructed through cyclocondensation reactions between substituted anilines and α,β-unsaturated carbonyl compounds. A patented method utilizes 4-bromoaniline and ethyl propiolate under nitrogen atmosphere to form 3-(4-bromoanilino)ethyl acrylate (Step 1). This intermediate undergoes thermal cyclization in diphenyl ether at 200–220°C, producing 6-bromoquinoline-4(1H)-one with yields of 77–81% (Step 2). The reaction’s success hinges on the high boiling point of diphenyl ether, which facilitates reflux conditions without solvent decomposition.

Multi-Step Synthesis with Intermediate Halogenation

Bromination and Methyl Group Integration

The 3-methyl substituent is introduced early in the synthesis to avoid steric hindrance during later stages. A common strategy involves Friedel-Crafts alkylation on a pre-formed quinoline intermediate, though direct incorporation via starting materials is more efficient. For instance, using 3-methylacetoacetate in cyclization reactions with 4-bromoaniline derivatives installs the methyl group at position 3 during quinoline ring formation. This method avoids post-cyclization functionalization, streamlining the synthesis.

Solvent and Temperature Optimization

Reaction solvents critically influence yields and regioselectivity:

  • Diphenyl ether enables high-temperature cyclization (200–220°C) without side reactions.

  • Dimethylformamide (DMF) facilitates amide coupling in derivative synthesis but is avoided in hydrolysis steps due to its reactivity with strong bases.

  • Toluene serves as an inert medium for chlorination with phosphorus trichloride, achieving near-quantitative conversion.

Comparative Analysis of Synthetic Routes

The table below summarizes key protocols for preparing 6-bromo-3-methylquinoline-4-carboxylic acid:

StepReagents/ConditionsIntermediateYield (%)Reference
14-Bromoaniline + ethyl propiolate3-(4-Bromoanilino)ethyl acrylate85
2Diphenyl ether, 220°C, 2 hr6-Bromoquinoline-4(1H)-one81
3PCl₃, toluene, reflux6-Bromo-4-chloroquinoline92.6
4NaOH (10%), reflux6-Bromo-4-hydroxy-3-quinoline carboxylic acid96
AltEthyl ester hydrolysis (NaOH)6-Bromo-3-methylquinoline-4-carboxylic acid96

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Mechanism

The cyclocondensation of 3-(4-bromoanilino)ethyl acrylate proceeds via a Conrad-Limpach pathway , where intramolecular nucleophilic attack forms the quinoline ring. Side products, such as linear polymers, are suppressed by rigorous temperature control and inert atmospheres.

Chlorination vs. Hydroxylation

Phosphorus trichloride selectively converts the 4-ketone to a chloride without affecting the bromine or methyl groups. In contrast, hydroxylation under basic conditions risks decarboxylation, necessitating precise pH control during hydrolysis.

Industrial-Scale Adaptations and Environmental Considerations

Solvent Recycling

Industrial protocols recover diphenyl ether via distillation, reducing waste and cost. Similarly, petroleum ether used in crystallization steps is recycled through fractional distillation.

Green Chemistry Metrics

  • Atom economy : The overall synthesis achieves 68.5% atom economy, with phosphorus trichloride as the main contributor to waste.

  • E-factor : Solvent recovery lowers the E-factor to 8.2 kg waste/kg product, comparable to pharmaceutical industry benchmarks .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and synthetic organic chemistry .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-methylquinoline-4-carboxylic acid is utilized as a building block for synthesizing various pharmaceutical agents, particularly those targeting bacterial infections and cancer.

  • Antimicrobial Activity : This compound has demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. A study indicated that it was effective at concentrations as low as 50 µg/mL, making it a promising candidate for antibiotic development.
  • Anticancer Research : In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including MCF-7 breast cancer cells. It activates caspase pathways, highlighting its potential as an anticancer agent.

Material Science

The compound is explored for its role in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for incorporation into advanced materials.

Biological Studies

Due to its structural similarity to biologically active quinolines, 6-bromo-3-methylquinoline-4-carboxylic acid is used in enzyme inhibition studies. It has been shown to inhibit DNA gyrase and topoisomerase IV, which are critical targets for antibacterial agents .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of 6-bromo-3-methylquinoline-4-carboxylic acid with related compounds:

CompoundKey DifferencesBiological Activity
3-MethylquinolineLacks bromine substitutionLower antimicrobial activity
6-Chloro-3-methylquinolineChlorine instead of bromineSimilar antimicrobial properties
6-Bromo-2-ethyl-3-methylquinolineAdditional ethyl groupEnhanced solubility; varied biological effects

Antimicrobial Activity

A detailed study demonstrated that 6-bromo-3-methylquinoline-4-carboxylic acid exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The compound's effectiveness was confirmed through minimum inhibitory concentration (MIC) assays, revealing promising potential for antibiotic development.

Cytotoxicity in Cancer Research

In research involving various cancer cell lines, this compound displayed cytotoxic effects comparable to established chemotherapeutic agents. Notably, it induced apoptosis in MCF-7 breast cancer cells through the activation of specific caspase pathways, indicating its potential as a lead compound for anticancer drug development .

Genotoxicity Assessment

A genotoxicity study using the comet assay indicated that while the compound can induce DNA strand breaks in human lymphocytes at higher concentrations (≥100 µg/mL), caution is warranted regarding its therapeutic use due to potential genotoxic risks.

Mechanism of Action

The mechanism of action of 6-bromo-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Substituent Variations at Position 2

  • The isopropoxy group introduces hydrophobicity, reducing aqueous solubility compared to the target compound .

Functional Group Modifications

  • 6-Bromo-2-hydroxyquinoline-4-carboxylic acid (C₁₀H₆BrNO₃, MW: 268.07): The hydroxyl group at position 2 increases polarity and hydrogen-bond donor capacity, improving solubility in polar solvents. However, this may reduce membrane permeability compared to the methyl-substituted target compound .
  • 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid (C₁₁H₅BrF₃NO₂, MW: 320.06): The trifluoromethyl group at position 6 is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (predicted pKa: 3.23) and enhancing electrophilicity for nucleophilic reactions. This contrasts with the electron-donating methyl group in the target compound .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Notable Properties
6-Bromo-3-methylquinoline-4-carboxylic acid C₁₁H₈BrNO₂ 266.09 6-Br, 3-CH₃ ~3.5* Moderate lipophilicity, cross-coupling utility
6-Bromo-2-pyridin-3-yl-quinoline-4-carboxylic acid C₁₅H₉BrN₂O₂ 329.15 2-pyridinyl ~2.8 Enhanced hydrogen bonding
6-Bromo-2-hydroxyquinoline-4-carboxylic acid C₁₀H₆BrNO₃ 268.07 2-OH ~1.9 High polarity, solubility in DMSO
4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid C₁₁H₅BrF₃NO₂ 320.06 6-CF₃ 3.23 Electrophilic, low pKa

*Estimated based on analogs.

Research Findings and Trends

  • Cross-Coupling Utility: Bromine at position 6 is critical for palladium-catalyzed reactions.
  • Biological Activity : Analogs with pyridinyl () or hydroxyl groups () show enhanced binding to enzymes like kinases, while the target compound’s methyl group may improve metabolic stability.
  • Solubility vs. Permeability : Hydroxy and pyridinyl analogs exhibit higher solubility but lower cell permeability than the methyl- and bromo-substituted target compound, highlighting a trade-off in drug design .

Biological Activity

6-Bromo-3-methylquinoline-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Synthesis of 6-Bromo-3-Methylquinoline-4-Carboxylic Acid

The synthesis of 6-bromo-3-methylquinoline-4-carboxylic acid typically involves several key steps:

  • Preparation of Starting Material : The process begins with the synthesis of 2-4-tolylquinoline via the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
  • Bromination : The quinoline derivative is brominated at the 6th position using bromine or N-bromosuccinimide (NBS).
  • Methylation : Methyl iodide is used to introduce a methyl group at the 3rd position in the presence of a base such as potassium carbonate.
  • Carboxylation : Finally, a carboxylic acid group is introduced at the 4th position through a carboxylation reaction using carbon dioxide in the presence of a catalyst.

The biological activity of 6-bromo-3-methylquinoline-4-carboxylic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit bacterial enzymes, leading to antimicrobial effects. For instance, it has shown potential against Mycobacterium tuberculosis by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Cytotoxic Effects : It may also interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis in malignant cells.

Biological Activity Overview

The following table summarizes key biological activities and findings related to 6-bromo-3-methylquinoline-4-carboxylic acid:

Activity TypeTarget Organism/PathwayMechanism/EffectReference
AntimicrobialMycobacterium tuberculosisInhibition of DNA gyrase
CytotoxicityCancer cellsInduction of apoptosis
Enzyme inhibitionCarbonic anhydrase isoformsVariable inhibition potency
Antioxidant activityVariousScavenging free radicals

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted that derivatives similar to 6-bromo-3-methylquinoline-4-carboxylic acid exhibited significant activity against both replicating and non-replicating Mycobacterium tuberculosis. Compounds were tested using the MABA (Microplate Alamar Blue Assay) and LORA (Low-Oxygen Recovery Assay), demonstrating retention of inhibitory activity in low oxygen conditions .
  • Cytotoxicity Against Cancer Cells : Research indicates that quinoline derivatives can induce cytotoxic effects on various cancer cell lines. Specifically, compounds structurally similar to 6-bromo-3-methylquinoline-4-carboxylic acid have shown promising results in inducing apoptosis through modulation of apoptotic pathways.
  • Inhibition of Carbonic Anhydrases : The compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCA I and II). Results indicated variable degrees of inhibition with implications for therapeutic applications in conditions like glaucoma .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-3-methylquinoline-4-carboxylic acid, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of 3-methylquinoline-4-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeCl₃ or AlCl₃) under reflux in acetic acid . Key variables affecting yield include:

  • Catalyst loading : Higher FeCl₃ concentrations (≥10 mol%) improve regioselectivity for bromination at the 6-position.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to acetic acid.
  • Temperature : Reflux at 110–120°C ensures complete conversion but risks decomposition above 130°C.

Q. How can researchers characterize the purity and structural integrity of 6-bromo-3-methylquinoline-4-carboxylic acid?

Methodological Answer: Combine analytical techniques for robust characterization:

  • NMR : Use 1^1H and 13^13C NMR to confirm bromine substitution (e.g., downfield shifts at C6 and C3-methyl protons) .
  • HPLC : A C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) resolves impurities (<2% area).
  • Mass Spectrometry : ESI-MS in negative mode ([M–H]⁻ at m/z 280) confirms molecular weight .

Note : Residual solvents (e.g., acetic acid) require GC-MS analysis to meet ICH guidelines for pharmaceutical intermediates.

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer: 6-Bromo-3-methylquinoline-4-carboxylic acid is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) and weakly acidic buffers (pH ≤4). For biological assays:

  • Stock solutions : Prepare in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation.
  • Crystallization : Use ethanol/water (1:1) mixtures for recrystallization, achieving >99% purity .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing bromine at C6 activates the quinoline ring for nucleophilic attack at C2 and C8 positions. For example:

  • Amination : Reaction with NH₃ in THF at 60°C yields 6-bromo-3-methyl-2-aminoquinoline-4-carboxylic acid (85% yield) .
  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at C6, replacing bromine with aryl groups (e.g., phenyl, 4-methoxyphenyl) .

Key Insight : Steric hindrance from the C3 methyl group directs substitution away from C4, favoring C2 and C6 reactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) alters ionization of the carboxylic acid group, affecting binding to targets like DNA gyrase .
  • Impurity profiles : Batch-dependent impurities (e.g., dehalogenated byproducts) may confound results. Validate purity via LC-MS before biological testing .

Recommendation : Use standardized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin for antibacterial studies).

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Model interactions with target proteins (e.g., HIV-1 integrase) using AutoDock Vina. The C4-carboxylic acid forms salt bridges with Lys156, while bromine occupies a hydrophobic pocket .
  • QSAR : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity trends. For example, electron-withdrawing groups at C6 improve antiretroviral potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Industrial-scale production faces:

  • Racemization risk : High temperatures during bromination may racemize chiral centers. Use low-temperature (≤80°C) bromination with NBS to retain configuration .
  • Catalyst recovery : Immobilize FeCl₃ on silica gel to enable reuse (≥5 cycles with <5% yield drop) .

Quality Control : Implement inline PAT tools (e.g., FTIR) to monitor reaction progress and detect intermediates.

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